
STING agonist-7
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
STING agonist-7 is a compound that activates the stimulator of interferon genes (STING) pathway, which plays a crucial role in the innate immune response. The STING pathway is involved in the detection of cytosolic DNA and the subsequent production of type I interferons and other cytokines, which are essential for antiviral and antitumor immunity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of STING agonist-7 typically involves the preparation of cyclic dinucleotides (CDNs) or non-nucleotide small molecules. One common method is the enzymatic synthesis using cyclic GMP-AMP synthase (cGAS) and bacterial dinucleotide synthases. Alternatively, Suzuki-Miyaura cross-coupling reactions can be employed to prepare 7-substituted 7-deazapurine CDNs .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as flow chemistry and continuous processing can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
STING agonist-7 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions are typically modified versions of the original compound, with changes in functional groups or the addition of new substituents. These modifications can enhance the biological activity and stability of the compound .
科学研究应用
STING agonist-7 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the STING pathway and its role in immune signaling.
Biology: Employed in research on innate immunity and the detection of cytosolic DNA.
Medicine: Investigated as a potential therapeutic agent for cancer immunotherapy and antiviral treatments.
Industry: Utilized in the development of novel immunotherapeutic drugs and vaccine adjuvants .
作用机制
STING agonist-7 exerts its effects by binding to the STING protein, which is located on the endoplasmic reticulum membrane. Upon binding, STING undergoes a conformational change and translocates to the Golgi apparatus, where it activates downstream signaling pathways. This leads to the production of type I interferons and other cytokines, which play a crucial role in the immune response .
相似化合物的比较
Similar Compounds
DMXAA (5,6-dimethylxanthenone-4-acetic acid): A potent murine-STING agonist with limited effect on human-STING.
ADU-S100: A cyclic dinucleotide STING agonist used in cancer immunotherapy.
MK-1454: Another cyclic dinucleotide STING agonist with promising preclinical results.
Uniqueness of STING Agonist-7
This compound is unique due to its specific binding affinity and activation of the STING pathway, leading to robust immune responses. Its ability to enhance the presentation of cancer antigens and improve the efficacy of T cell-based immunotherapies sets it apart from other similar compounds .
属性
分子式 |
C17H12N4O4 |
|---|---|
分子量 |
336.30 g/mol |
IUPAC 名称 |
2-[(pyrazolo[1,5-a]pyrimidine-3-carbonylamino)methyl]-1-benzofuran-7-carboxylic acid |
InChI |
InChI=1S/C17H12N4O4/c22-16(13-9-20-21-6-2-5-18-15(13)21)19-8-11-7-10-3-1-4-12(17(23)24)14(10)25-11/h1-7,9H,8H2,(H,19,22)(H,23,24) |
InChI 键 |
BICDHWPHEXMVAT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=C1)C(=O)O)OC(=C2)CNC(=O)C3=C4N=CC=CN4N=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


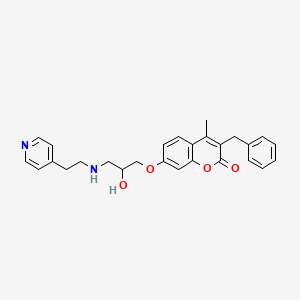

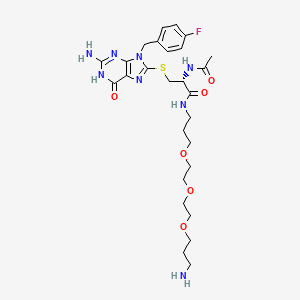



![(1R,10R)-10-(hydroxymethyl)-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-5-one](/img/structure/B12409816.png)

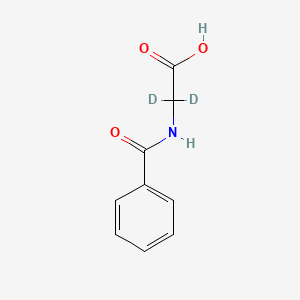
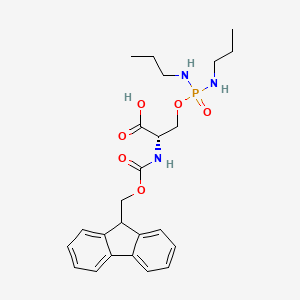

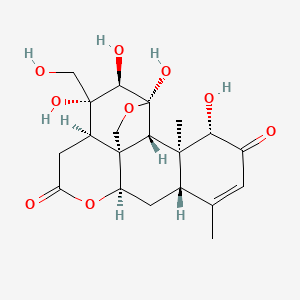
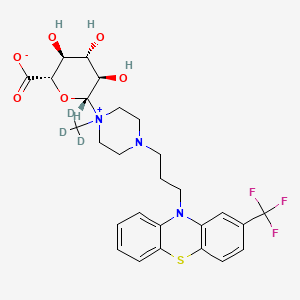
![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B12409848.png)
